Campesteryl ferulate

Descripción general

Descripción

Synthesis Analysis

Campesteryl ferulate can be synthesized from optically active precursors, employing specific catalysts to achieve the desired stereochemistry. For example, the synthesis of campesteryl acetate, a closely related compound, has been achieved starting from 3,4-dimethylpentylmagnesium bromides and pregnenolone acetate, highlighting the complex routes possible for synthesizing sterol derivatives like campesteryl ferulate (Ikan, Markus, & Bergmann, 1970).

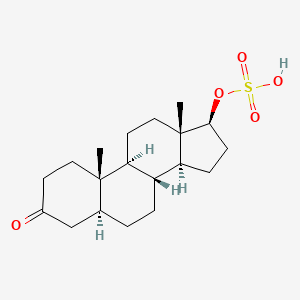

Molecular Structure Analysis

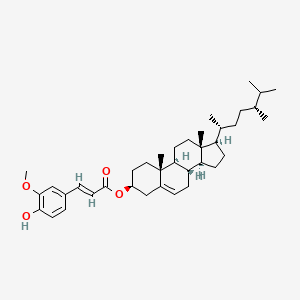

The molecular structure of campesteryl ferulate has been elucidated through high-purity isolation techniques followed by comprehensive analytical methods, including HPLC, NMR, MS spectra, and X-ray crystallography. These analyses confirm the specific orientation of functional groups and stereochemistry critical to its biological activity (Bao, Yanase, & Nakatsuka, 2013).

Chemical Reactions and Properties

The chemical properties of campesteryl ferulate, like other sterol ferulates, involve reactions typical of esters and sterols. These can include transesterification reactions under enzymatic catalysis, as seen in the production of feruloylated structured lipids, showcasing the functional versatility of ferulate esters (Sun, Zhu, & Bi, 2014).

Physical Properties Analysis

The physical properties of campesteryl ferulate, such as solubility, melting point, and crystal structure, are crucial for its processing and application. While specific data on campesteryl ferulate's physical properties are scarce, related studies on sterol ferulates and their derivatives provide insights into the factors influencing these properties, including molecular symmetry, the presence of functional groups, and intermolecular interactions.

Chemical Properties Analysis

Campesteryl ferulate exhibits chemical properties characteristic of both sterols and ferulic acid esters. Its reactivity includes susceptibility to hydrolysis, oxidation, and polymerization reactions, depending on the environmental conditions and the presence of catalysts. The enzyme-catalyzed synthesis of polyesters incorporating ferulic acid derivatives demonstrates the potential chemical versatility and reactivity of campesteryl ferulate and related compounds (Bazin, Avérous, & Pollet, 2021).

Aplicaciones Científicas De Investigación

Isolation and Structural Analysis

- Isolation and Analysis : Campesteryl ferulate has been isolated from rice bran γ-oryzanol at over 99% purity using preparative recycle HPLC system. The isolation process and the structural analysis of campesteryl ferulate were detailed, highlighting its purity and confirmed structure through HPLC analysis and physical data like NMR and MS spectra (Bao, Yanase, & Nakatsuka, 2013).

Stability and Degradation

- Thermal Stability : A study on the thermal degradation kinetics of gamma-oryzanol in rice bran oil showed that campesteryl ferulate is slightly more thermally resistant than other components at temperatures lower than 160 degrees Celsius. This provides insights into its stability under various conditions (Khuwijitjaru, Yuenyong, Pongsawatmanit, & Adachi, 2009).

Antioxidant Activity

- Antioxidant Properties : Research has shown that campesteryl ferulate, as a component of γ-oryzanol from rice bran, exhibits significant antioxidant activity. This property is crucial for its potential hypocholesterolemic effects and its role in reducing cholesterol oxidation (Xu, Hua, & Godber, 2001).

Quantification Methods

- Quantification in Rice Bran Oil : A high performance liquid chromatography method was developed for the simultaneous quantification of campesteryl ferulate in rice bran oils. This method is essential for quality control of rice bran oil as it provides accurate measurements of campesteryl ferulate content (Lu, Niu, Yang, Sheng, Shi, & Yu, 2014).

Bioactivity and Potential Health Benefits

- Bioactivity and Health Implications : Campesteryl ferulate is recognized for its cholesterol-lowering, antioxidant, anti-inflammatory, anti-tumor, and immune-enhancing activities. These properties are derived from its structure, which combines elements of both phytosterol and ferulic acid (Bai-y, 2013).

Safety And Hazards

Campesteryl ferulate is not classified as a hazardous substance according to GHS . It is advised to be used only for scientific research and development and not for use in humans or animals . In case of exposure, appropriate first aid measures such as washing the affected area with soap and water, rinsing eyes with plenty of water, and seeking medical attention are recommended .

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H56O4/c1-24(2)25(3)8-9-26(4)31-14-15-32-30-13-12-28-23-29(18-20-37(28,5)33(30)19-21-38(31,32)6)42-36(40)17-11-27-10-16-34(39)35(22-27)41-7/h10-12,16-17,22,24-26,29-33,39H,8-9,13-15,18-21,23H2,1-7H3/b17-11+/t25-,26-,29+,30+,31-,32+,33+,37+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIWTAJTJOYCTB-NMYXBGBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Campesteryl ferulate | |

CAS RN |

20972-07-0 | |

| Record name | Campesteryl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAMPESTERYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BZA1H952Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Bis[(2-amino-2-carboxyethyl)sulfanyl]butanedioic acid](/img/structure/B1258571.png)

![4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B1258584.png)

![3-(4-Chloro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1258587.png)

![7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide](/img/structure/B1258596.png)